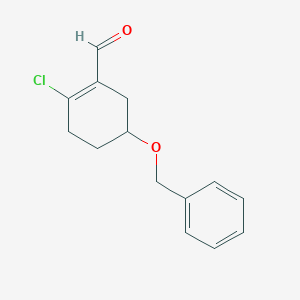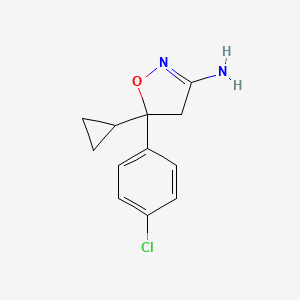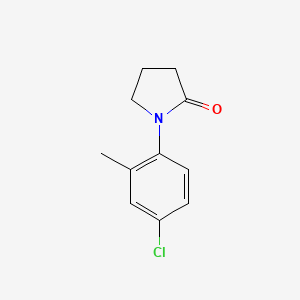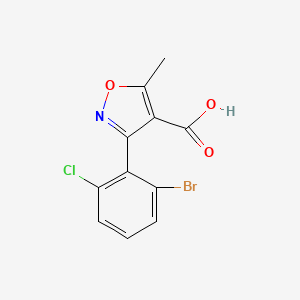![molecular formula C8H7N B13696389 5H-Cyclopenta[C]pyridine CAS No. 270-60-0](/img/structure/B13696389.png)
5H-Cyclopenta[C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Cyclopenta[C]pyridine is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One effective method for synthesizing this compound derivatives involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
Manganese-Catalyzed Oxidation: Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[C]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as the manganese-catalyzed oxidation mentioned earlier.
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various alkylating agents can be used in substitution reactions.
Major Products:
Oxidation: 6,7-dihydro-5H-cyclopenta[C]pyridin-5-one analogues.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
5H-Cyclopenta[C]pyridine and its derivatives have been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 5H-Cyclopenta[C]pyridine derivatives often involves their interaction with specific molecular targets. For example, as corrosion inhibitors, these compounds adsorb onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption, depending on the specific derivative and conditions .
Comparación Con Compuestos Similares
2,3-Cyclopentenopyridine: A closely related compound with similar structural features.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another similar compound that shares the cyclopentane-pyridine fusion.
Uniqueness: 5H-Cyclopenta[C]pyridine stands out due to its specific fusion of the cyclopentane and pyridine rings, which imparts unique chemical and physical properties. Its derivatives exhibit a wide range of biological activities and industrial applications, making it a versatile compound in scientific research .
Propiedades
Número CAS |
270-60-0 |
|---|---|
Fórmula molecular |
C8H7N |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C8H7N/c1-2-7-4-5-9-6-8(7)3-1/h1,3-6H,2H2 |
Clave InChI |
MABMYMRINJOUSO-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C1C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-N-[(R)-1-[4-[[6-(4-Pyridyl)-2-quinazolinyl]amino]phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B13696321.png)




![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)
![Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)

![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)
![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
